REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([CH:14]=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>C(Cl)Cl.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][OH:15])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1C(=CC=CC1)C=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stir for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm gradually to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 2M NaOH
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted with CH2Cl2 (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.42 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |